molecular formula C9H17N3S B5852774 N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide

N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide

Cat. No. B5852774
M. Wt: 199.32 g/mol
InChI Key: AVKUKVZDJXXTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience due to its ability to selectively destroy dopaminergic neurons in the substantia nigra of the brain. This property has made MPTP a valuable tool for researchers studying Parkinson's disease and other disorders of the nervous system.

Mechanism of Action

N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide is converted into a toxic metabolite called MPP+ in the brain, which selectively damages dopaminergic neurons by inhibiting complex I of the electron transport chain. This leads to the accumulation of reactive oxygen species and oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The destruction of dopaminergic neurons by N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide leads to a decrease in dopamine levels in the brain, resulting in motor impairments and other symptoms characteristic of Parkinson's disease. N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide has also been shown to cause changes in other neurotransmitter systems, including the serotonin and noradrenaline systems.

Advantages and Limitations for Lab Experiments

N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide is a valuable tool for studying Parkinson's disease and other disorders of the nervous system in animal models. However, there are limitations to its use, including the fact that it does not fully replicate the complexity and variability of human disease. Additionally, the toxicity of N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide can pose risks to researchers and animals working with the compound.

Future Directions

There are many potential future directions for research involving N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide, including the development of new animal models of Parkinson's disease, the identification of new therapeutic targets, and the testing of potential treatments and therapies. Additionally, researchers may continue to study the mechanisms of N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide toxicity and explore ways to mitigate its harmful effects.

Synthesis Methods

N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of piperazine with various reagents such as acrylonitrile and thionyl chloride. The resulting product can then be further modified to create N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide.

Scientific Research Applications

N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide has been extensively used in scientific research to create animal models of Parkinson's disease. By selectively destroying dopaminergic neurons in the substantia nigra, N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide can replicate many of the symptoms and characteristics of Parkinson's disease in animals. This has allowed researchers to study the disease in a controlled environment and test potential treatments and therapies.

properties

IUPAC Name

N-(2-methylprop-2-enyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3S/c1-8(2)7-11-9(13)12-5-3-10-4-6-12/h10H,1,3-7H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKUKVZDJXXTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=S)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methyl-2-propen-1-yl)-1-piperazinecarbothioamide

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